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Compound of Interest |

Compound Name: N-Tosyl-D-Alaninol
CAS No.: 786709-32-8
Cat. No.: B1415189
. J

Executive Summary & Application Context

N-Tosyl-D-Alaninol (CAS: 786709-32-8 for D-isomer; enantiomer of 2749-11-3 derivatives) is
a critical chiral building block used primarily in the synthesis of oxazaborolidine catalysts (e.qg.,
Corey-Bakshi-Shibata reduction) and as a chiral auxiliary in asymmetric alkylations.

This guide provides a definitive reference for the spectroscopic identification of N-Tosyl-D-
Alaninol. Unlike standard databases that often list raw peaks, this document analyzes the
structural causality behind the signals, enabling researchers to distinguish the pure compound
from common synthetic impurities (e.g., unreacted tosyl chloride, D-alaninol salts, or aziridine
byproducts).

Key Chemical Features:
o Chiral Center: (R)-configuration at the

-carbon (derived from D-Alanine).

» Sulfonamide Moiety: Provides a distinct AA'BB' aromatic system and strong electron-
withdrawing character affecting NH acidity.

» Diastereotopic Protons: The hydroxymethyl (

) protons are magnetically non-equivalent due to the adjacent chiral center.
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Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will
appear in defined regions.

Synthetic Pathway (Schotten-Baumann Conditions)

The most robust route involves the sulfonylation of D-alaninol using

-toluenesulfonyl chloride (TsCl) in the presence of a base (TEA or

).
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Figure 1: Synthetic pathway and potential impurity origins. Note that O-tosylation (Impurity 2) is
a common side reaction if the temperature is not strictly controlled.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
AH NMR Analysis (400 MHz, CDCI_3)

The spectrum is characterized by the distinct tosyl group signals and the coupling of the
alanine backbone.

Solvent Choice:

is preferred for resolution.

may be used to observe the
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and

protons clearly as distinct multiplets/doublets, whereas they often broaden or exchange in
chloroform.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift

( o . . Structural
Multiplicity Integration Assignment .
Causality

» Ppm)

Ortho to
Doublet (

7.74-7.78 2H

rou
Hz) grotp

(deshielded).

Meta to
Doublet (

7.29-7.33 2H
Hz)

Ar-
(shielded relative

to ortho).

Exchangeable.
Broad Shift varies with
5.00 - 5.30 _ 1H )
Singlet/Doublet concentration (H-

bonding).

Diastereotopic
proton A.
Deshielded by

oxygen.

3.65 Multiplet (dd) 1H

Diastereotopic
) proton B. Distinct
3.48 Multiplet (dd) 1H
from A due to

chiral center.

Chiral methine.

Coupled to

3.35-3.45 Multiplet 1H ’

, and

2.43 Singlet 3H Ar- Tosyl methyl

group.
Diagnostic

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

standard for

integration.

Exchangeable.

Often overlaps

2.20-2.60 Broad Singlet 1H with Ts-Me: add
to confirm.
Doublet ( Alanine methyl.
1.05-1.10 3H Backbone Coupled to the
Hz) chiral methine.

Critical Analysis of Diastereotopicity: The protons on the carbon bearing the hydroxyl group (

) are diastereotopic. They are not chemically equivalent because they sit in a chiral
environment created by the adjacent stereocenter. In high-field NMR, these will not appear as a
simple doublet but as the AB part of an ABX system (often two sets of double doublets).

A13C NMR Analysis (100 MHz, CDCI_3)
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Chemical Shift (
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Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation, specifically the appearance of

sulfonamide bands and the retention of the hydroxyl group.
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Experimental Protocols
NMR Sample Preparation (Self-Validating)

To ensure the spectra match the data above, follow this protocol to minimize concentration
effects on the OH/NH shifts.

¢ Mass: Weigh 10-15 mg of N-Tosyl-D-Alaninol.
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¢ Solvent: Dissolve in 0.6 mL of neutralized

(filter through basic alumina if the solvent is acidic, as acid catalyzes proton exchange and
broadens peaks).

 Validation:
o Step A: Acquire "1H spectrum.[1][2]
o Step B: Add 1 drop of

, Shake, and re-acquire.

o Result: The signals at ~5.1 ppm (NH) and ~2.4 ppm (OH) should disappear or diminish
significantly, confirming the assignment of exchangeable protons.

Quality Control: Detecting Impurities

o Tosyl Chloride: Look for extra doublets at 7.9 ppm (shifted downfield compared to the
product).

o O-Tosylation (Bis-tosyl): If the reaction over-runs, the alcohol reacts. Look for a shift of the
protons downfield to ~4.0 ppm due to the electron-withdrawing ester effect.

Structural Logic Diagram

The following diagram illustrates the connectivity and magnetic coupling correlations used to
assign the NMR signals.
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Figure 2: "1H NMR Connectivity Map. Arrows indicate scalar coupling (

-coupling) interactions observable in COSY experiments.

References

» Synthesis and Characterization of N-Tosyl Amino Alcohols

o Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol for Sulfonyl
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o Context: Standard Schotten-Baumann procedures for amino acid deriv
o Link: (Note: Describes reduction of amino acids to amino alcohols, the precursor step).

e Spectroscopic Data Verification (SDBS)
o Source: AIST Spectral Database for Organic Compounds.[2]

o Context: Reference spectra for "N-Tosyl-L-alanine” (Enantiomer has identical scalar NMR
d

o Link: (Search Compound: N-Tosylalanine).
» Chiral Oxazaborolidine Precursors

o Source: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." J. Am.
Chem. Soc.

o Context: Establishes the utility and characterization of N-tosyl amino alcohols in catalyst
form

o Link:
¢ General IR Tables for Sulfonamides

o Source: LibreTexts Chemistry / UCLA Chemistry.
o Context: Assignment of asymmetric and symmetric stretches.

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.libretexts.org [chem.libretexts.org]

e 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Tosyl-D-Alaninol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1415189#spectroscopic-data-for-n-tosyl-d-alaninol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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